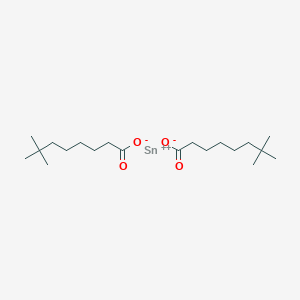
ネオデカン酸スズ(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tin(2+) neodecanoate, also known as bis(neodecanoate)tin, is an organotin compound with the molecular formula C20H38O4Sn. It is widely used in various industrial applications due to its unique properties, such as its role as a catalyst and stabilizer. The compound is known for its effectiveness in enhancing the thermal stability of polyvinyl chloride (PVC) and its use in the production of polyurethane systems .
科学的研究の応用
Tin(2+) neodecanoate, also known as bis(neodecanoate)tin, is an organotin compound with the chemical formula Sn(C10H19COO)2. It features two neodecanoate ligands coordinated to a tin(II) ion. This compound is utilized across various industrial applications due to its properties as a catalyst and stabilizer . Tin(2+) neodecanoate is a viscous liquid at room temperature and is soluble in organic solvents.
Scientific and Industrial Applications
- Catalysis: Tin(2+) neodecanoate acts as a catalyst in various chemical reactions, notably in polyurethane production. It enhances the efficiency and selectivity of reactions, leading to higher quality polyurethanes. It is also used as a catalyst in organic reactions like esterification and transesterification.
- Heat Stabilizer: It is widely used as a heat stabilizer in PVC (polyvinyl chloride) . Tin neodecanoate is a promising alternative to traditional organic tin heat stabilizers because of its low odor and cost .
- Polyurethane Production: In polyurethane production, it serves as a catalyst for the reaction of isocyanates with polyols, leading to the formation of polyurethane.
- Epoxy Resin Systems: It is used as a tin catalyst in curable epoxy resin systems . It can be present in effective amounts to obtain benefits in these systems .
- Other Applications: Tin(2+) neodecanoate is also explored for potential applications such as drug delivery systems in medicine and is studied for its potential biological activities and interactions with biomolecules.
PVC Heat Stabilizer
作用機序
Target of Action
Tin(2+) neodecanoate is primarily used as an oxidation catalyst, drying agent, rubber adhesion promoter and bonding agent, and plastic degradent . Its targets are therefore the substances it is intended to catalyze, dry, bond, or degrade.
Mode of Action
In the context of polyurethane production, it serves as a catalyst for the reaction of isocyanates with polyols . This catalytic action likely involves the formation of a complex transition state, facilitating the reaction process .
Biochemical Pathways
The biochemical pathways affected by Tin(2+) neodecanoate are largely dependent on its application. In the production of polyurethane systems, it catalyzes the reaction between isocyanates and polyols, leading to the formation of polyurethane . The downstream effects include the production of polyurethane systems with desired properties.
Result of Action
The result of Tin(2+) neodecanoate’s action is the successful catalysis of reactions, promotion of adhesion, or degradation of plastics, depending on its application . For instance, in the production of polyurethane systems, the result is the formation of polyurethane with desired properties .
準備方法
Synthetic Routes and Reaction Conditions: Tin(2+) neodecanoate is typically synthesized through the reaction of tin(II) oxide with neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
SnO+2C10H19COOH→Sn(C10H19COO)2+H2O
The reaction is usually conducted at elevated temperatures to facilitate the formation of the tin(2+) neodecanoate.
Industrial Production Methods: In industrial settings, the production of tin(2+) neodecanoate involves the use of large-scale reactors where tin(II) oxide and neodecanoic acid are mixed in the appropriate stoichiometric ratios. The reaction mixture is heated and stirred continuously to ensure complete conversion of the reactants to the desired product. The resulting tin(2+) neodecanoate is then purified through distillation or recrystallization to obtain a high-purity product suitable for industrial applications .
化学反応の分析
Types of Reactions: Tin(2+) neodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin(IV) compounds.
Reduction: It can be reduced to elemental tin under specific conditions.
Substitution: Tin(2+) neodecanoate can participate in substitution reactions where the neodecanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Ligands such as chloride ions or other carboxylates can be used in substitution reactions.
Major Products Formed:
Oxidation: Tin(IV) neodecanoate or other tin(IV) compounds.
Reduction: Elemental tin.
Substitution: Tin(2+) compounds with different ligands .
類似化合物との比較
- Dimethyltin dineodecanoate (DMTDN)
- Dibutyltin dineodecanoate (DBTDN)
- Dioctyltin dineodecanoate (DOTDN)
Comparison: Tin(2+) neodecanoate is unique due to its specific structure and properties. Compared to other similar compounds, it offers a balance of thermal stability and cost-effectiveness. For instance, dioctyltin dineodecanoate (DOTDN) provides higher thermal stability but at a higher cost. Dimethyltin dineodecanoate (DMTDN) and dibutyltin dineodecanoate (DBTDN) also serve as effective stabilizers but may differ in their specific applications and performance characteristics .
特性
CAS番号 |
49556-16-3 |
|---|---|
分子式 |
C20H38O4Sn+2 |
分子量 |
461.2 g/mol |
IUPAC名 |
7,7-dimethyloctanoate;tin(4+) |
InChI |
InChI=1S/2C10H20O2.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+4/p-2 |
InChIキー |
DWWIYPXEEXMNHQ-UHFFFAOYSA-L |
SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sn+2] |
正規SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sn+4] |
Key on ui other cas no. |
49556-16-3 |
物理的記述 |
Liquid |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















